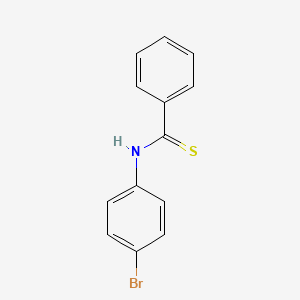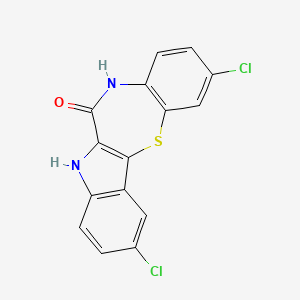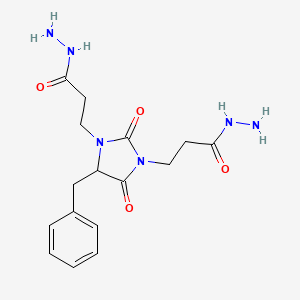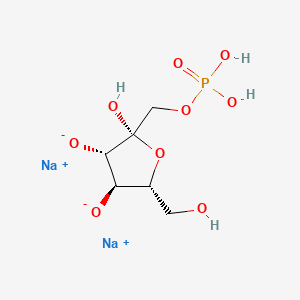
beta-D-Fructofuranose, 1-(dihydrogen phosphate), disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-D-Fructofuranose, 1-(dihydrogen phosphate), disodium salt: is a chemical compound with the molecular formula C6H11Na2O9P. It is a phosphorylated derivative of fructose, specifically a disodium salt form. This compound is often used in biochemical research and has various applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Fructofuranose, 1-(dihydrogen phosphate), disodium salt typically involves the phosphorylation of beta-D-fructofuranose. This process can be achieved through the reaction of beta-D-fructofuranose with phosphoric acid in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the selective phosphorylation at the desired position on the fructofuranose molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale phosphorylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final disodium salt form.
化学反应分析
Types of Reactions
Beta-D-Fructofuranose, 1-(dihydrogen phosphate), disodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperature, pH, and reaction time to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield different phosphorylated derivatives, while substitution reactions can produce a variety of functionalized fructofuranose compounds.
科学研究应用
Beta-D-Fructofuranose, 1-(dihydrogen phosphate), disodium salt has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving carbohydrate metabolism and enzymatic reactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of biochemical products and as an additive in certain industrial processes.
作用机制
The mechanism of action of beta-D-Fructofuranose, 1-(dihydrogen phosphate), disodium salt involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical processes. The phosphorylation state of the compound plays a crucial role in its activity and interactions within biological systems.
相似化合物的比较
Similar Compounds
- Beta-D-Fructofuranose 2-phosphate
- Beta-D-Fructofuranose 6-phosphate
- Alpha-D-Glucose 1-phosphate
Uniqueness
Beta-D-Fructofuranose, 1-(dihydrogen phosphate), disodium salt is unique due to its specific phosphorylation at the 1-position of the fructofuranose molecule. This distinct structural feature imparts unique chemical and biological properties, differentiating it from other phosphorylated sugars.
属性
CAS 编号 |
99192-54-8 |
|---|---|
分子式 |
C6H11Na2O9P |
分子量 |
304.10 g/mol |
IUPAC 名称 |
disodium;(2R,3S,4S,5R)-2-hydroxy-5-(hydroxymethyl)-2-(phosphonooxymethyl)oxolane-3,4-diolate |
InChI |
InChI=1S/C6H11O9P.2Na/c7-1-3-4(8)5(9)6(10,15-3)2-14-16(11,12)13;;/h3-5,7,10H,1-2H2,(H2,11,12,13);;/q-2;2*+1/t3-,4-,5+,6-;;/m1../s1 |
InChI 键 |
XADWIZGYDSTQGF-LDOMYYAMSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(COP(=O)(O)O)O)[O-])[O-])O.[Na+].[Na+] |
规范 SMILES |
C(C1C(C(C(O1)(COP(=O)(O)O)O)[O-])[O-])O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


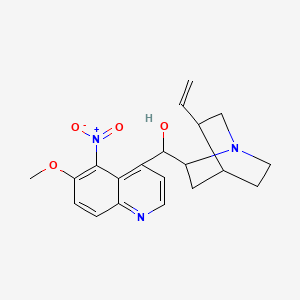
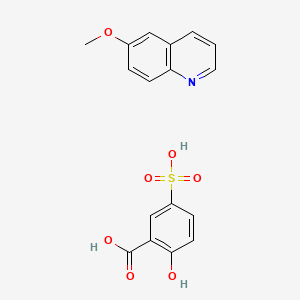
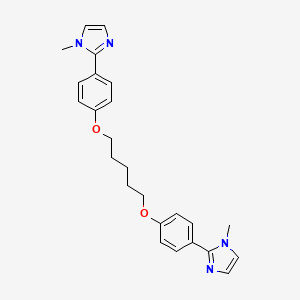
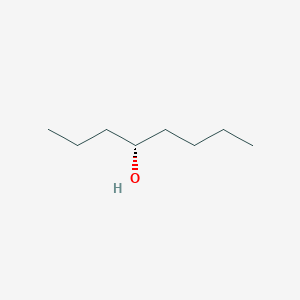



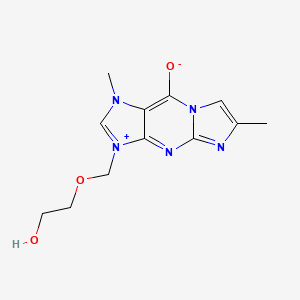

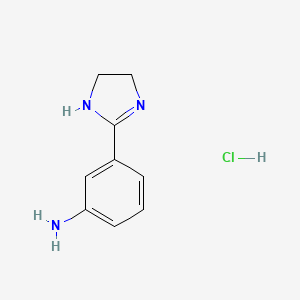
![4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one](/img/structure/B12673751.png)
